molecular formula C22H26N2O4S B2916362 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797085-47-2

2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2916362
CAS No.: 1797085-47-2
M. Wt: 414.52
InChI Key: BDCYABLCDXNJKS-UHFFFAOYSA-N
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Description

2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Diphenylacetyl Group : Acylation of the piperidine ring with 2,2-diphenylacetyl chloride is performed under controlled conditions.
  • Esterification : The sulfonylated piperidine derivative undergoes esterification with N-methylacetamide to form the final product.

These methods are crucial for ensuring the desired chemical structure and biological activity.

The biological activity of this compound is believed to involve interaction with specific molecular targets. The compound may exert its effects by binding to various enzymes or receptors, thereby modulating their activity. Current research suggests that it may influence cellular processes such as signal transduction and gene expression.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. For instance, a study investigating related sulfonamide compounds found that they could inhibit tumor cell proliferation, migration, and induce ferroptosis—a form of regulated cell death—in cancer cells. The mechanism involved targeting the KEAP1-NRF2-GPX4 axis, which plays a critical role in cellular responses to oxidative stress and tumor growth .

Antimicrobial Properties

In addition to its antitumor effects, preliminary research indicates that this compound may exhibit antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation and migration
Induction of FerroptosisTriggering regulated cell death in tumor cells
AntimicrobialEfficacy against bacterial strains

Case Study: Antitumor Mechanism

In a notable study on related compounds, researchers utilized MTT assays to measure cell viability and scratch assays to evaluate migration capabilities in various cancer cell lines. The results indicated that treatment with sulfonamide derivatives led to significant reductions in both proliferation and migration rates. Furthermore, flow cytometry analyses revealed increased levels of reactive oxygen species (ROS) following treatment, implicating oxidative stress as a contributor to the observed ferroptosis .

Additional Research Applications

Research continues to explore the compound's utility in various medical conditions beyond cancer treatment. Its role as an intermediate in synthesizing more complex organic molecules positions it as a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[1-(2,2-diphenylacetyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-23-20(25)16-29(27,28)19-12-14-24(15-13-19)22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19,21H,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCYABLCDXNJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.